Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thioamides with α-haloketones, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like sulfuric acid to facilitate the cyclization and esterification processes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of 5-(carboxymethyl)-1,3-thiazole-2-carboxylate.
Reduction: Formation of 5-(hydroxymethyl)-1,3-thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes. The compound’s anti-inflammatory effects could be linked to the inhibition of pro-inflammatory cytokines and pathways .
Comparison with Similar Compounds
5-(Hydroxymethyl)furfural: Another compound with a hydroxymethyl group, known for its applications in the food industry and as a platform chemical for bio-based materials.
Methyl 5-(hydroxymethyl)-2-furoate: Similar in structure but with a furan ring instead of a thiazole ring.
Uniqueness: Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The sulfur and nitrogen atoms in the thiazole ring contribute to its reactivity and potential bioactivity, distinguishing it from similar compounds with different heterocyclic rings .
Biological Activity
Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate (MHTC) is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on the biological activity of MHTC, presenting relevant data, case studies, and detailed research results.
Chemical Structure and Properties
MHTC is characterized by its thiazole ring, hydroxymethyl group, and carboxylate moiety. Its structural formula can be represented as follows:
This compound's unique structure contributes to its diverse biological activities.
Antimicrobial Activity
MHTC has been evaluated for its antimicrobial properties against various bacterial strains. The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives of thiazole compounds showed minimum inhibitory concentrations (MICs) in the range of 1.95–15.62 µg/mL against Staphylococcus aureus and other pathogens .
Table 1: Antimicrobial Activity of MHTC Derivatives
Compound | Bacterial Strain | MIC (µg/mL) | MBC/MIC Ratio |
---|---|---|---|
MHTC | Staphylococcus aureus | 3.91 | 1 |
MHTC | Escherichia coli | 15.62 | 4 |
MHTC | Micrococcus luteus | 7.81 | 2 |
The data indicate that MHTC is particularly effective against Gram-positive bacteria, with a favorable MBC/MIC ratio suggesting bactericidal properties.
Cytotoxicity and Anticancer Activity
Research has also explored the cytotoxic effects of MHTC on cancer cell lines. A study highlighted its efficacy against various cancer cell lines, including HeLa and HepG2, where it demonstrated significant cytotoxicity . The IC50 values for these cell lines were reported to be below 10 µM, indicating potent antiproliferative effects.
Case Study: Anticancer Activity in Colorectal Cancer
A recent investigation focused on the anticancer potential of MHTC derivatives in colorectal cancer (CRC) models. The study utilized HCT116 colon cancer cells expressing wild-type p53 to assess the compound's efficacy. Results showed that certain derivatives exhibited IC50 values as low as 5.11 µM, signifying strong selective activity against cancer cells while sparing normal cells .
The mechanism underlying the biological activity of MHTC appears to involve the modulation of key cellular pathways. In particular, the compound has been shown to activate the p53 pathway, which is crucial for regulating cell cycle and apoptosis in response to DNA damage. This activation leads to increased transcriptional activity of p53 target genes involved in growth inhibition and apoptosis .
Properties
IUPAC Name |
methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-10-6(9)5-7-2-4(3-8)11-5/h2,8H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIQWOOXRGZEDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(S1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.